molecular formula C15H12Cl2O4 B14058978 Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate

Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate

Cat. No.: B14058978
M. Wt: 327.2 g/mol
InChI Key: PQLASADDIUPWEP-UHFFFAOYSA-N
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Description

Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a benzoannulene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the subsequent functionalization to introduce the dichloro and oxo groups. Common reagents used in these reactions include dichloromethane, acetic acid, and various catalysts to facilitate the cyclization and chlorination processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale chlorination processes to introduce the dichloro groups efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can introduce a variety of functional groups depending on the nucleophile used .

Scientific Research Applications

Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate the target’s function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropacannulen-3-yl)-2-oxoacetate is unique due to its specific combination of a cyclopropane ring fused to a benzoannulene system with dichloro and oxo functional groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H12Cl2O4

Molecular Weight

327.2 g/mol

IUPAC Name

methyl 2-(3,3-dichloro-7-oxo-6-tricyclo[6.4.0.02,4]dodeca-1(12),8,10-trienyl)-2-oxoacetate

InChI

InChI=1S/C15H12Cl2O4/c1-21-14(20)13(19)9-6-10-11(15(10,16)17)7-4-2-3-5-8(7)12(9)18/h2-5,9-11H,6H2,1H3

InChI Key

PQLASADDIUPWEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CC2C(C2(Cl)Cl)C3=CC=CC=C3C1=O

Origin of Product

United States

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